molecular formula C22H14ClN3O3 B11567678 2-(3-chlorophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

2-(3-chlorophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11567678
M. Wt: 403.8 g/mol
InChI Key: ZULBUOGCSQNCDS-UJNSYKDASA-N
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Description

The compound (1E,2E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is a complex organic molecule that features a benzoxazole ring, a nitrophenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorophenylamine with 2-nitrobenzaldehyde under basic conditions to form an intermediate Schiff base. This intermediate is then cyclized with o-aminophenol to form the benzoxazole ring. The final step involves the formation of the imine linkage through a reaction with an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1E,2E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (1E,2E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. The nitrophenyl group can generate reactive oxygen species (ROS) under certain conditions, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Heparinoid: A compound with structures similar to heparin, used for its anticoagulant properties.

Uniqueness

(1E,2E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE: is unique due to its combination of a benzoxazole ring, a nitrophenyl group, and a chlorophenyl group, which confer specific electronic and steric properties that are not found in simpler compounds like dichloroaniline or heparinoid.

Properties

Molecular Formula

C22H14ClN3O3

Molecular Weight

403.8 g/mol

IUPAC Name

(E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-imine

InChI

InChI=1S/C22H14ClN3O3/c23-17-8-3-6-16(13-17)22-25-19-14-18(10-11-21(19)29-22)24-12-4-7-15-5-1-2-9-20(15)26(27)28/h1-14H/b7-4+,24-12?

InChI Key

ZULBUOGCSQNCDS-UJNSYKDASA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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